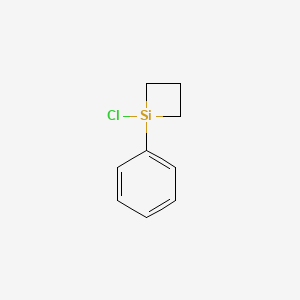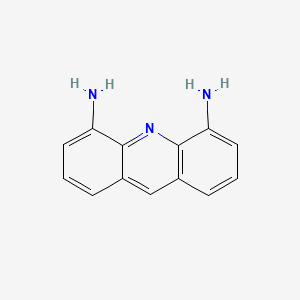
Oxazolidine, 2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazolidine is a five-membered heterocycle ring with the formula (CH2)3(NH)O. The O atom and NH groups are not mutually bonded, in contrast to isoxazolidine . Oxazolidines are derivatives of the parent oxazolidine owing to the presence of substituents on carbon and/or nitrogen . Oxazolines are unsaturated analogues of oxazolidines .
Molecular Structure Analysis
Oxazolidine is a five-membered heterocycle having one nitrogen and one oxygen in its structure . It was first synthesized in 1884 . The saturated form of oxazoline is termed oxazolidine .Chemical Reactions Analysis
Oxazolidines are traditionally prepared by condensation of 2-amino alcohols with aldehydes and ketones . The ready availability of chiral amino alcohols by reduction of amino acids enables the synthesis of chiral oxazolidines . Oxazolidines are prone to hydrolysis, the reverse of their syntheses .Physical And Chemical Properties Analysis
Oxazolidine is a colorless liquid with a density of 1.063 g/mL. It has a melting point of 90 °C (194 °F; 363 K) and a boiling point of 200 °C (392 °F; 473 K) at 20 torr .Mechanism of Action
Safety and Hazards
Future Directions
Oxazolidines serve as the key intermediates to produce many useful chemical compounds . They have gained significance in synthetic organic chemistry, especially in the synthesis of oxazolines . The synthetic strategies are gathered into three groups: metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, extended one-pot asymmetric azaelectrocyclization .
properties
CAS RN |
3394-32-9 |
|---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
2-phenyl-1,3-oxazolidine |
InChI |
InChI=1S/C9H11NO/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5,9-10H,6-7H2 |
InChI Key |
SZFHAHACWVROGM-UHFFFAOYSA-N |
SMILES |
C1COC(N1)C2=CC=CC=C2 |
Canonical SMILES |
C1COC(N1)C2=CC=CC=C2 |
Other CAS RN |
3394-32-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzoic acid, 4-[[4-(aminomethyl)phenyl]azo]-](/img/structure/B3189564.png)
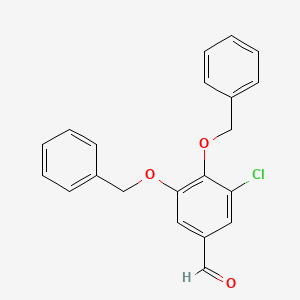
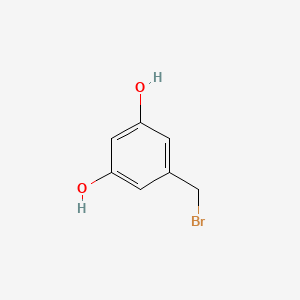
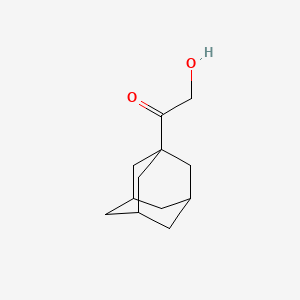

![Disiloxane, 1,3-bis[2-(1,3-dioxolan-2-yl)ethyl]-1,1,3,3-tetramethyl-](/img/structure/B3189594.png)
![Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B3189618.png)

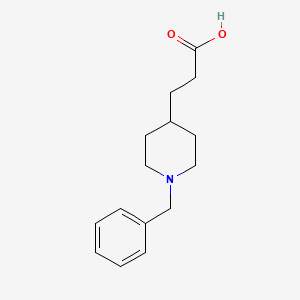
![7-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B3189646.png)
